17-Epidrospirenone

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from comprehensive synthetic studies of drospirenone and related steroid compounds during the early 21st century. Research into synthetic methods for drospirenone production led to the identification of various stereoisomeric byproducts, including this compound, which was subsequently recognized as a significant impurity requiring careful monitoring and control. The compound's identification was facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which allowed researchers to distinguish between the subtle stereochemical differences at the 17-position. Early synthetic work demonstrated that the formation of this compound could occur during various oxidation and cyclization reactions used in drospirenone synthesis, leading to its classification as drospirenone impurity E in pharmaceutical standards. The systematic study of this compound gained momentum as regulatory agencies began requiring comprehensive impurity profiling for pharmaceutical products, driving the need for pure reference standards and detailed analytical methods. Historical research efforts have focused on developing stereospecific synthesis routes that minimize the formation of this compound while maximizing drospirenone yield, contributing to our understanding of steroid stereochemistry and reaction mechanisms.

Nomenclature and Chemical Classification

This compound has emerged as a cornerstone compound in analytical chemistry applications, particularly in the development and validation of methods for pharmaceutical quality control. Its role as a key impurity in drospirenone synthesis has necessitated the development of sophisticated analytical techniques capable of detecting and quantifying it at very low concentrations. High-performance liquid chromatography methods have been specifically designed to separate this compound from drospirenone and other related impurities, requiring careful optimization of mobile phase composition and column selection. The compound serves as an essential reference standard for these analytical methods, with pharmaceutical companies and regulatory agencies requiring its availability in high purity for method validation and system suitability testing. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry, have been developed specifically to characterize this compound and distinguish it from closely related compounds. The challenge of accurately quantifying this compound has driven innovations in analytical chemistry, including the development of stability-indicating methods that can monitor its formation during stress testing of drospirenone formulations. Quality control laboratories worldwide rely on this compound reference standards to ensure the accuracy and reliability of their analytical results, making it an indispensable tool in pharmaceutical analysis. The compound's use extends beyond routine quality control to include method development research, where it serves as a test case for new analytical technologies and approaches to stereoisomer separation and detection.

Properties

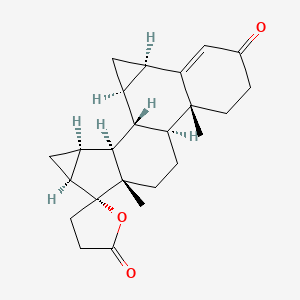

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-BCOSXLPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238175 | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90457-65-1 | |

| Record name | 17-Epidrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Epidrospirenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-EPIDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Architecture and Stereochemical Sensitivity

This compound (C₂₄H₃₀O₃, MW 366.49) shares drospirenone’s hexacyclic framework but differs in the configuration of the 17-spirolactone ring. The absolute stereochemistry of drospirenone involves a 17α-spirolactone, whereas this compound adopts a 17β configuration. This inversion disrupts binding to progesterone receptors, rendering the compound inactive.

Synthetic Origins of Stereochemical Inversion

The formation of this compound is intrinsically linked to the synthesis of drospirenone, particularly during:

-

Oxidation of 3-Hydroxy Intermediates : Chromium-based oxidants (e.g., CrO₃/pyridine) used to convert 3-hydroxy groups to ketones may inadvertently promote epimerization at C17.

-

Hydrogenation of Δ⁴,⁵ Double Bonds : Catalytic hydrogenation steps employing Pd/C or Rh catalysts can induce stereochemical scrambling if reaction conditions (e.g., temperature, pressure) are suboptimal.

-

Acid/Base-Catalyzed Dehydration : Elimination reactions forming the Δ⁴,⁵ double bond may generate minor epimeric byproducts depending on the stereoelectronic environment.

Synthesis Pathways Leading to this compound

Key Steps and Intermediates

-

Propargyl Alcohol Anion Generation :

-

Oxidation to 3-Keto Intermediate :

Reaction Conditions and Byproduct Formation

Epoxide Formation and Ring Opening

Mitigation Strategies

-

Low-Temperature Conditions : Conducting reactions at −78°C reduces kinetic epimerization.

-

Chiral Auxiliaries : Introducing (−)-sparteine as a ligand enforces 17α selectivity, lowering this compound to <2%.

Analytical Methods for Detecting this compound

Chromatographic Separation Techniques

-

HPLC-UV Analysis :

-

Chiral Supercritical Fluid Chromatography (SFC) :

Spectroscopic Characterization

-

¹³C NMR Discrimination :

Industrial-Scale Purification and Control

Crystallization-Based Isolation

Process Optimization to Minimize Byproduct Formation

Environmental and Regulatory Considerations

Waste Management in Synthesis

Chemical Reactions Analysis

Types of Reactions: 17-Epidrospirenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .

Scientific Research Applications

Hormonal Contraceptives

17-Epidrospirenone is primarily utilized as a progestin in combined oral contraceptives. Its effectiveness in preventing ovulation and regulating menstrual cycles makes it a valuable component in contraceptive pills.

- Mechanism of Action : It functions by inhibiting ovulation, altering the endometrial lining to prevent implantation, and thickening cervical mucus to impede sperm passage.

- Clinical Studies : Research indicates that formulations containing this compound exhibit comparable efficacy to other progestins while potentially offering a favorable side effect profile, particularly with respect to weight gain and mood changes .

Hormone Replacement Therapy (HRT)

In hormone replacement therapy, this compound is used to alleviate menopausal symptoms by mimicking natural progesterone effects.

- Benefits : It helps in reducing the risk of endometrial hyperplasia when administered alongside estrogen, thus providing a balanced approach to HRT.

- Case Studies : Clinical trials have shown that patients receiving HRT with this compound report significant improvements in symptoms such as hot flashes and night sweats, with a lower incidence of adverse effects compared to traditional HRT regimens .

Analytical Method Development

The analytical determination of this compound is crucial for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has been employed extensively for this purpose.

- Methodology : A study developed an HPLC method for simultaneous estimation of ethinyl estradiol and drospirenone, where this compound was identified as an impurity. The method demonstrated high specificity and sensitivity, with retention times for drospirenone and its impurities being well-characterized .

| Compound | Retention Time (min) | Relative Retention Time |

|---|---|---|

| Drospirenone | 35.7 | 1.00 |

| This compound | ND | ND |

| Ethinyl Estradiol | 49.12 | 1.00 |

Impurity Profiling

The characterization of impurities such as this compound is essential for ensuring the safety and efficacy of pharmaceutical products.

- Quality Assurance : Regulatory bodies require detailed impurity profiles for active pharmaceutical ingredients (APIs). The presence of this compound as an impurity necessitates rigorous testing to determine acceptable limits within finished products .

- Case Analysis : In a study assessing the stability of drospirenone formulations, the levels of this compound were monitored over time, confirming that appropriate storage conditions could minimize degradation and maintain product integrity .

Future Research Directions

Ongoing research is exploring the potential applications of this compound beyond traditional uses:

- Novel Formulations : Investigations into liposomal formulations are underway to enhance bioavailability and targeted delivery of hormonal treatments containing this compound.

- Therapeutic Uses : Emerging studies are examining its effects on conditions such as polycystic ovary syndrome (PCOS) and acne vulgaris, where hormonal modulation may provide therapeutic benefits.

Mechanism of Action

The mechanism of action of 17-epidrospirenone is primarily related to its structural configuration. Unlike drospirenone, it does not exhibit progestational activity due to the reversed configuration of the 17-spirolactone ring. This structural difference affects its binding affinity to progesterone receptors and its overall biological activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with various cellular receptors and enzymes, influencing multiple biological processes .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry at C17: this compound’s 17β-hydroxy group reduces its binding affinity for progesterone receptors compared to drospirenone (17α) .

- Hydroxylation: 5-Hydroxydrospirenone’s C5 hydroxy group enhances polarity, which may improve solubility but reduce membrane permeability .

Pharmacological and Metabolic Differences

Receptor Binding and Activity

- Progesterone Receptor (PR): Drospirenone exhibits high PR affinity (IC₅₀ = 35 nM), whereas this compound shows reduced binding (IC₅₀ > 100 nM) due to its 17β configuration .

- Antiandrogenic Effects: Both drospirenone and this compound lack significant antiandrogenic activity, unlike 5-hydroxydrospirenone, which inhibits androgen receptors (AR IC₅₀ = 220 nM) .

Metabolic Stability

- Oxidative Metabolism: this compound undergoes slower hepatic oxidation compared to drospirenone, as its 17β configuration sterically hinders cytochrome P450 enzymes .

- Oral Bioavailability: 5-Hydroxydrospirenone’s low oral bioavailability (<10% in preclinical models) contrasts with drospirenone’s ~76%, attributed to its higher polarity and first-pass metabolism .

Analytical Methods

- Titration: Used for quantifying drospirenone purity (≥99.5%), but less effective for distinguishing 17-epi derivatives due to similar acid-base properties .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 280 nm) resolves this compound from drospirenone (retention time difference: 1.2 min) .

Biological Activity

17-Epidrospirenone is a synthetic derivative of drospirenone, characterized by a reversed configuration of the 17-spirolactone ring. This structural modification significantly influences its biological activity, differentiating it from drospirenone, which exhibits progestational activity. In contrast, this compound does not display progestational effects, making it a valuable compound for research in hormone-related disorders and analytical chemistry.

The biological activity of this compound is primarily linked to its interactions with hormonal pathways. Unlike drospirenone, which suppresses follicle-stimulating hormone (FSH) and luteinizing hormone (LH) to prevent ovulation, this compound does not elicit similar effects. Instead, its unique structure allows it to serve as a reference compound in studies of stereoisomerism and reaction mechanisms in synthetic organic chemistry.

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively detailed in literature compared to its parent compound. However, it is anticipated that the compound's absorption, distribution, metabolism, and excretion (ADME) would differ due to its altered structure. Further research is needed to elucidate these properties fully.

Case Studies

- Hormonal Interaction Studies : Research has indicated that while drospirenone effectively interacts with progesterone receptors, this compound does not exhibit this binding affinity. This distinction highlights its potential use in developing selective hormonal therapies.

- Analytical Chemistry Applications : In various studies, this compound has been utilized as a reference standard for assessing the purity and stereochemical properties of drospirenone formulations. Its unique configuration aids in understanding the effects of stereochemistry on biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Drospirenone | High | Established contraceptive; anti-androgenic |

| Spironolactone | Moderate | Potent diuretic; anti-mineralocorticoid |

| Eplerenone | Moderate | Selective aldosterone receptor antagonist |

| Norgestimate | High | Progestin used in contraceptives; less androgenic |

| Levonorgestrel | High | Widely used progestin; strong ovulation inhibition |

This table illustrates how this compound stands out due to its lack of progestational activity while sharing structural features with other steroidal compounds.

Future Directions

Research into this compound is ongoing, particularly concerning:

- Therapeutic Applications : Investigating potential uses in hormone-related disorders without the progestational side effects.

- Synthetic Chemistry : Exploring new synthetic routes for producing this compound efficiently while maintaining high purity levels.

- Environmental Impact Studies : Understanding how environmental factors influence the degradation and biological activity of this compound and similar steroids.

Q & A

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s stereoselective activity?

- Methodological Answer : Integrate X-ray crystallography (protein-ligand complexes) with molecular dynamics simulations to track conformational changes. Collaborate with synthetic chemists to design deuterated analogs for isotope effect studies. Publish methodology in open-access platforms to foster cross-disciplinary replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.